(S)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is a chemical compound with significant relevance in pharmaceutical chemistry. Its systematic name according to the International Union of Pure and Applied Chemistry is (S)-1-(1H-benzo[d]imidazol-2-yl)ethan-1-amine hydrochloride, and it has a molecular formula of C9H12ClN3, with a molecular weight of 197.67 g/mol. This compound features a benzimidazole ring, which is a common structural motif in various biologically active compounds, particularly in medicinal chemistry.
(S)-1-(1H-Benzimidazol-2-yl)ethylamine hydrochloride is classified as an organic compound within the broader category of benzimidazole derivatives. These derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
The synthesis of (S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride typically involves several steps that may include:
Technical details regarding specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .
The molecular structure of (S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride includes:
The three-dimensional conformation can be represented using SMILES notation: C[C@H](N)C1=NC2=CC=CC=C2N1.[H]Cl
, indicating stereochemistry at the chiral center .
Key structural data includes:
(S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride can participate in various chemical reactions typical for amines and heterocycles:
Technical details about these reactions often involve specific conditions such as pH control and temperature management to optimize yields .
For instance, they may act as inhibitors or modulators of specific pathways in cellular signaling or metabolism. The precise mechanism would depend on its biological targets, which could include neurotransmitter receptors or other proteins involved in disease processes .
Research indicates that benzimidazole derivatives may exhibit activities related to serotonin receptor modulation, which could be relevant for mood disorders or other neurological conditions.
(S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride is typically characterized by:
Chemical properties include:
(S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride has various applications in scientific research and pharmaceutical development:
The synthesis of enantiomerically pure (S)-1-(1H-benzimidazol-2-yl)ethylamine hydrochloride relies on strategic chiral induction at the ethylamine moiety. Two primary methodologies dominate industrial and laboratory-scale production: chiral resolution of racemic intermediates and enzymatic asymmetric catalysis.
Chiral resolution remains the most scalable approach for obtaining the (S)-enantiomer. This process involves forming diastereomeric salts between racemic 1-(1H-benzimidazol-2-yl)ethylamine and enantiopure resolving agents, followed by selective crystallization. The United States patent US7301023B2 details the use of chiral acids—such as (R,R)-di-O-toluoyl tartaric acid—to resolve racemic benzimidazole ethylamine intermediates [8]. The (S)-amine salt preferentially crystallizes due to differential lattice energies, achieving ≥98% enantiomeric excess (ee) after recrystallization. Typical yields range from 28–35% per cycle, necessitating recycling of the mother liquor for economic viability.
Table 1: Chiral Resolution Agents and Performance Metrics
Resolving Agent | Solvent System | Enantiomeric Excess (ee) | Yield |
---|---|---|---|
(R,R)-Di-O-toluoyl tartaric acid | Ethanol/water | 98.5% | 32% |
L-(+)-Dibenzoyl tartaric acid | Methanol | 97.2% | 28% |
N-Acetyl-L-leucine | Acetonitrile | 95.8% | 35% |
Alternative approaches include kinetic resolution using lipases, though industrial adoption remains limited due to lower volumetric productivity [8].
Enzymatic methods leverage biocatalysts for atom-economical chiral amine synthesis. Transaminases engineered for enhanced activity toward 2-acetylbenzimidazole enable asymmetric reductive amination using alanine as a nitrogen donor. This one-step conversion from the prochiral ketone precursor achieves 85–92% ee and 40–60% yield [10]. Immobilized Candida antarctica lipase B (CAL-B) catalyzes enantioselective acylation of racemic 1-(1H-benzimidazol-2-yl)ethylamine, yielding the unreacted (S)-amine with 90% ee after hydrolysis [10]. Recent advances utilize imidazolium-based ionic liquids (e.g., [C₁C₂Im][HCO₃]) as reaction media, enhancing enzyme stability and substrate solubility .
Synthetic efficiency between enantiomers varies significantly due to stereoelectronic effects in transition states:
Table 2: Enantiomer Yield Comparison Across Synthetic Methods
Synthetic Method | (S)-Enantiomer Yield | (R)-Enantiomer Yield | ee (S) | ee (R) |
---|---|---|---|---|
Chiral salt resolution | 28–32% | 30–34% | ≥98% | ≥98% |
Transaminase catalysis | 40–60% | 38–58% | 85–92% | 87–93% |
Lipase kinetic resolution | 45% (theoretical max: 50%) | 45% (theoretical max: 50%) | 90% | 90% |
Ionic liquid-mediated synthesis | 68–72% | 65–70% | 94% | 94% |
Key observations:
The inherent symmetry of resolution techniques theoretically affords identical yields for both enantiomers. However, empirical data reveals a consistent 2–4% deficit in (S)-enantiomer recovery across multiple studies, attributed to subtle differences in diastereomer solubility [3] [7].
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8